(Propan-2-yl)[2-(thiophen-2-yl)ethyl]amine
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Overview
Description
(Propan-2-yl)[2-(thiophen-2-yl)ethyl]amine is an organic compound with the molecular formula C9H15NS.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Propan-2-yl)[2-(thiophen-2-yl)ethyl]amine typically involves the following steps:
Formation of 2-thiophenecarbaldehyde: Thiophene reacts with N,N-Dimethylformamide (DMF) to form 2-thiophenecarbaldehyde.
Formation of 2-thiopheneacetaldehyde: 2-thiophenecarbaldehyde reacts with isopropyl chloroacetate to yield 2-thiopheneacetaldehyde.
Formation of 2-thiopheneacetaldehyde oxime: 2-thiopheneacetaldehyde reacts with hydroxylamine hydrochloride to form 2-thiopheneacetaldehyde oxime.
Reduction to 2-thiopheneethylamine: Finally, 2-thiopheneacetaldehyde oxime is reduced to give 2-thiopheneethylamine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
(Propan-2-yl)[2-(thiophen-2-yl)ethyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
(Propan-2-yl)[2-(thiophen-2-yl)ethyl]amine has several scientific research applications:
Mechanism of Action
The mechanism of action of (Propan-2-yl)[2-(thiophen-2-yl)ethyl]amine involves its interaction with various molecular targets and pathways:
Norepinephrine-Dopamine Reuptake Inhibition: The compound is believed to inhibit the reuptake of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft.
Monoamine Oxidase Inhibition: It acts as a competitive inhibitor of monoamine oxidase, preventing the breakdown of monoamine neurotransmitters.
Comparison with Similar Compounds
Similar Compounds
Thiopropamine: An analogue of amphetamine where the phenyl ring is replaced by thiophene.
2-Thiopheneethylamine: An aromatic amine with similar structural features.
Uniqueness
(Propan-2-yl)[2-(thiophen-2-yl)ethyl]amine is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties compared to other thiophene derivatives .
Properties
Molecular Formula |
C9H15NS |
---|---|
Molecular Weight |
169.29 g/mol |
IUPAC Name |
N-(2-thiophen-2-ylethyl)propan-2-amine |
InChI |
InChI=1S/C9H15NS/c1-8(2)10-6-5-9-4-3-7-11-9/h3-4,7-8,10H,5-6H2,1-2H3 |
InChI Key |
JGNCUVDNNILNLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCC1=CC=CS1 |
Origin of Product |
United States |
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